2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol
CAS No.:
Cat. No.: VC13512081
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClNOS |
|---|---|
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol |
| Standard InChI | InChI=1S/C7H8ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h4,10H,1-3H2 |
| Standard InChI Key | JRQWGEJGEJYIND-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1O)SC(=N2)Cl |
| Canonical SMILES | C1CC2=C(CC1O)SC(=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol (CAS RN®: 368442-07-3) possesses a molecular formula of C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . The structure comprises a benzo[d]thiazole system, where the benzene ring is fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur). The "4,5,6,7-tetrahydro" designation indicates partial saturation of the benzene ring, resulting in a cyclohexene moiety fused to the thiazole. The chlorine atom is positioned at the 2nd carbon of the thiazole ring, while the hydroxyl group resides at the 6th carbon of the cyclohexene component (Figure 1) .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS RN® | 368442-07-3 |
| Molecular Formula | C₈H₁₀ClNOS |
| Molecular Weight | 203.69 g/mol |
| Exact Mass | 203.017 Da |
| XLogP3 | 1.8 (estimated) |
Synthesis and Reactivity
Synthetic Routes
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Cyclocondensation: Reaction of 4-chlorocyclohexanone with thiourea in the presence of iodine to form the thiazole ring .
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Hydroxylation: Oxidation of a 6-position substituent (e.g., methyl group) via hydroxylation reagents like oxone or enzymatic methods .
Equation 1: Proposed synthesis
Reactivity Profile
The compound’s reactivity is influenced by its electron-withdrawing chlorine and nucleophilic hydroxyl group. Key reactions likely include:
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Esterification: The hydroxyl group can undergo acetylation with acetic anhydride to form acetoxy derivatives.
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Nucleophilic Aromatic Substitution: Chlorine at the 2nd position may be replaced by amines or alkoxides under basic conditions .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely polar solvents (DMF, DMSO) |
| LogP | ~1.8 (estimated) |
Computational Predictions
Using the EPI Suite™:
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Bioconcentration Factor (BCF): 3.2 (low bioaccumulation potential)
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Atmospheric OH Rate: 1.2 × 10⁻¹² cm³/molecule·s (half-life ≈ 14 days)
Biological Activity and Cytotoxicity
| Compound | Cell Line (IC₅₀, μM) |
|---|---|
| 6a | HEPG-2: 2.1, MCF-7: 3.8 |
| 7 | DLD-1: 3.5, HONE-1: 4.1 |
| 8a | NUGC: 4.3, WI-38: >100 |
Mechanism of Action
Thiazole derivatives often target tubulin polymerization or kinase pathways. Molecular docking studies suggest that the chloro-hydroxyl substitution pattern may facilitate hydrogen bonding with EGFR tyrosine kinase (PDB: 1M17) at residues Met793 and Thr854 .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a promising candidate for developing:
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Antimitotic Agents: Analogues with modified substituents could optimize tubulin-binding affinity.
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Kinase Inhibitors: Structural hybridization with erlotinib-like motifs may yield EGFR-targeted therapies .
Material Science
Functionalization of the hydroxyl group could produce monomers for conductive polymers or metal-organic frameworks (MOFs).
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